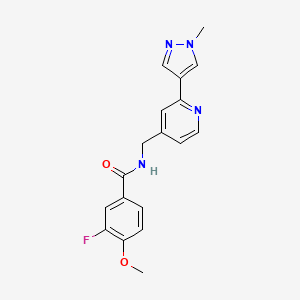

3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN4O2/c1-23-11-14(10-22-23)16-7-12(5-6-20-16)9-21-18(24)13-3-4-17(25-2)15(19)8-13/h3-8,10-11H,9H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGGOFAPPNBIFAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC(=C(C=C3)OC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Benzamide Core: The starting material, 3-fluoro-4-methoxybenzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

Amidation Reaction: The acid chloride is then reacted with 2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methylamine in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

Purification: The crude product is purified using column chromatography or recrystallization to obtain the final compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).

Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: KMnO₄, CrO₃, or other oxidizing agents in acidic or basic media.

Reduction: H₂ gas with Pd/C catalyst, or other reducing agents like sodium borohydride (NaBH₄).

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products Formed

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

Cancer Therapy

Research indicates that derivatives of benzamide compounds, including those similar to 3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide, have been evaluated as inhibitors of various kinases involved in cancer progression. For instance, studies have shown that certain benzamides exhibit moderate to high potency against RET kinase, which is implicated in several cancers. The structure-based design of these compounds allows for optimization to enhance their inhibitory effects on cancer cell proliferation .

Neuropharmacology

The ability of 3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide to cross the blood-brain barrier makes it a candidate for neuropharmacological studies. Compounds with similar structures have been shown to exhibit neuroprotective effects and potential in treating neurodegenerative diseases . The incorporation of pyrazole and pyridine moieties is believed to enhance central nervous system activity.

Antimicrobial Activity

Some studies have explored the antimicrobial properties of benzamide derivatives, suggesting that compounds like 3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide may possess activity against certain bacterial strains. This property could be attributed to the compound's ability to interfere with microbial metabolic pathways .

Case Studies

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural Analogues with Quinazoline Moieties

Compounds 25 and 31 () share the benzamide core but incorporate quinazolin-6-yl substituents.

- Compound 25: Features a trifluoromethylphenyl group and yields 73% as a yellow solid.

- Compound 31 : Substituted with a bicyclic amine (3,8-diazabicyclo[3.2.1]octane), it exhibits a lower yield (63%), suggesting steric hindrance from bulkier substituents may reduce synthetic efficiency .

Benzamide Derivatives with Varied Functional Groups

- Rip-D (): A 2-hydroxybenzamide derivative with a phenethylamine substituent. Its lower yield (34%) and phenolic -OH group may reduce metabolic stability due to susceptibility to oxidation .

- Example 53 (): Incorporates a chromenone-pyrazolopyrimidine hybrid, yielding 28% with a melting point of 175–178°C, indicative of high crystallinity.

- Pimicotinib () : A tyrosine kinase inhibitor with a pyridinyl-oxypyridine motif. While structurally distinct (pyrrolidine carboxamide core), its 1-methylpyrazole and pyridine groups highlight shared pharmacophoric elements with the target compound .

Sulfonamide vs. Benzamide Derivatives

4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide () replaces the benzamide with a sulfonamide. Sulfonamides generally exhibit stronger hydrogen-bonding capacity, which may enhance solubility but reduce blood-brain barrier penetration compared to benzamides .

Pyrazole-Substituted Analogues

- BD01313142 (): Shares the 1-methylpyrazole and pyridine motifs but includes a pyridin-4-yloxy group.

- 3HN Ligand (): A benzamide with fluorophenyl and carbamoylamino groups. Its molecular weight (449.44 g/mol) and aromaticity (23 aromatic bonds) may confer stability in protein-ligand interactions, as evidenced by its use in crystallography .

Key Findings and Implications

Substituent Effects :

- Electron-withdrawing groups (e.g., fluorine in the target compound) enhance binding affinity through dipole interactions, while methoxy groups improve solubility.

- Bulky substituents (e.g., bicyclic amines in Compound 31) reduce synthetic yields but may enhance target specificity .

Synthetic Efficiency :

- Pyrazole-containing compounds (e.g., BD01313142) achieve high purity (98%), suggesting robust synthetic routes for the target compound .

Biological Activity

3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is a synthetic organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This compound includes a benzamide core with various substituents that may influence its pharmacodynamic properties.

Chemical Structure and Properties

The compound's IUPAC name is 3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide, and its molecular formula is with a molecular weight of approximately 353.4 g/mol. The presence of fluorine and methoxy groups, along with the pyrazole and pyridine moieties, suggests potential interactions with biological targets.

| Property | Value |

|---|---|

| IUPAC Name | 3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide |

| Molecular Formula | C20H20FN3O2 |

| Molecular Weight | 353.4 g/mol |

| CAS Number | 2548988-77-6 |

Biological Activity Overview

Preliminary studies indicate that compounds structurally similar to 3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide exhibit a broad spectrum of biological activities, including:

Anticancer Activity : Research has shown that pyrazole derivatives can inhibit the growth of various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxicity against MCF7 (breast cancer), SF268 (glioma), and NCI-H460 (lung cancer) cell lines, with IC50 values ranging from low micromolar to nanomolar concentrations .

Antimicrobial Properties : The compound's structure suggests potential antimicrobial activity. Similar benzamide derivatives have exhibited efficacy against both Gram-positive and Gram-negative bacteria, indicating a possible role in developing new antibacterial agents .

Enzyme Inhibition : The presence of the pyrazole moiety may allow for selective inhibition of specific kinases involved in cancer progression or other diseases. For example, related compounds have been reported to inhibit PfGSK3 and PfPK6, enzymes critical in malaria parasite life cycles .

The biological activity of 3-fluoro-4-methoxy-N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)benzamide is hypothesized to involve several mechanisms:

- Binding Interactions : The compound may bind to specific receptors or enzymes, altering their activity.

- Gene Expression Modulation : It could influence gene expression pathways related to cell proliferation and apoptosis.

- Cell Signaling Pathways : The compound might affect key signaling pathways involved in cancer cell survival or resistance.

Case Studies

Several studies have explored the biological activities of pyrazole-containing compounds:

- Anticancer Studies : A study demonstrated that a similar pyrazole derivative exhibited significant cytotoxicity against multiple cancer cell lines, with an IC50 value as low as 17 nM against PfCDPK1 kinase involved in malaria .

- Antimicrobial Testing : A series of benzamide derivatives were tested against various pathogens, showing promising results with minimum inhibitory concentrations (MICs) below 31.25 µg/mL for some derivatives against Gram-positive bacteria .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.